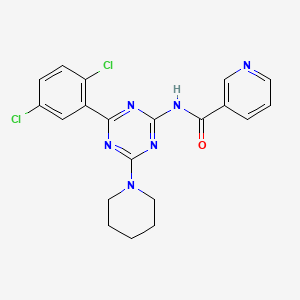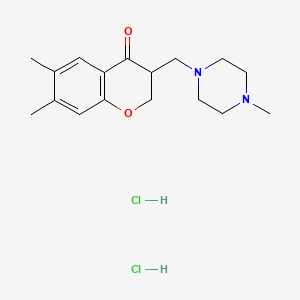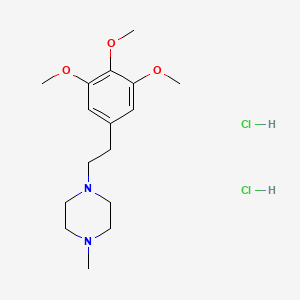
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable thiol reagent under nickel-catalyzed conditions. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Another class of heterocycles with sulfur atoms, used in medicinal chemistry and material science.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its thioxo group, in particular, provides unique reactivity compared to similar compounds like imidazoles and thiazoles .
Propiedades
Número CAS |
88655-30-5 |
|---|---|
Fórmula molecular |
C15H20N2O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-[2-(4-propan-2-yloxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)19-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)20/h3-6,11H,7-10H2,1-2H3,(H,16,18,20) |
Clave InChI |
QTFGEKMHJRJGDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



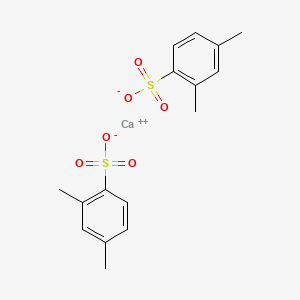

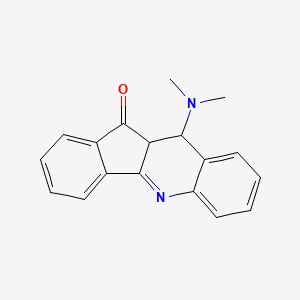
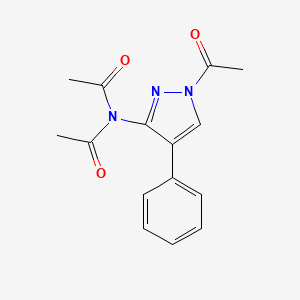
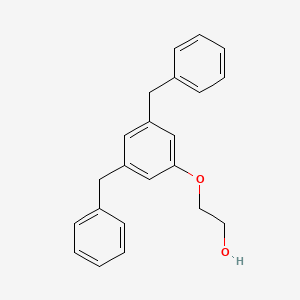

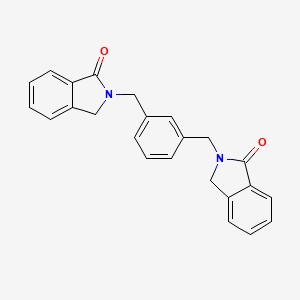

![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
